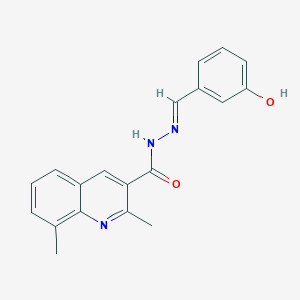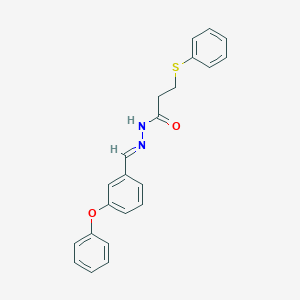
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as HQC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. HQC belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=). HQC has been studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been shown to have good solubility in organic solvents, which makes it easier to work with in the lab. One limitation of using this compound is its poor water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One area of research is the development of novel this compound derivatives that have improved pharmacological properties, such as increased water solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents or antioxidants. Finally, the therapeutic potential of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, warrants further investigation.
Métodos De Síntesis
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide and 3-hydroxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to have anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. In immunology, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-5-3-7-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-4-8-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
Clave InChI |
RSHJUKZSHUQUOT-RGVLZGJSSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=CC=C3)O |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)